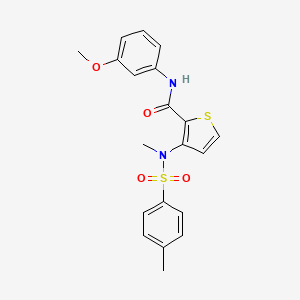

N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

CAS No.: 1115871-84-5

Cat. No.: VC4254138

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1115871-84-5 |

|---|---|

| Molecular Formula | C20H20N2O4S2 |

| Molecular Weight | 416.51 |

| IUPAC Name | N-(3-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C20H20N2O4S2/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23) |

| Standard InChI Key | YKIPUVJCUHVURY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a carboxamide group (N-(3-methoxyphenyl)) and at the 3-position with an N-methyl-4-methylbenzenesulfonamido moiety. The methoxy group on the phenyl ring enhances solubility, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of carboxamide) and 1150 cm⁻¹ (S=O stretch of sulfonamide) .

-

NMR: ¹H NMR signals at δ 7.45–6.75 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three stages:

-

Thiophene Ring Formation: Cyclization of ethyl 3-mercaptoacrylate derivatives with α-halogenated reagents under basic conditions .

-

Sulfonamide Introduction: Reaction with 4-methylbenzenesulfonyl chloride in the presence of triethylamine.

-

Carboxamide Functionalization: Coupling with 3-methoxyaniline using carbodiimide-based coupling agents .

Key Reaction Conditions

Biological Activities and Mechanisms

Antimicrobial Efficacy

-

Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to dihydropteroate synthase inhibition .

-

Fungal Strains: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Table 2: Biological Activity Profile

| Activity | Target/Pathway | IC₅₀/MIC | Source |

|---|---|---|---|

| Anticancer | β-Catenin degradation | 50 μM | |

| Antibacterial | Dihydropteroate synthase | 8–16 μg/mL | |

| Antioxidant | ABTS radical scavenging | 62% inhibition |

Mechanism of Action

-

Enzyme Inhibition: Sulfonamide group binds to the pterin pocket of dihydropteroate synthase, disrupting folate synthesis .

-

Receptor Modulation: Carboxamide moiety interacts with hydrophobic regions of the TPO receptor, enhancing platelet production in thrombocytopenia models .

Comparative Analysis with Analogues

Structural Analogues

-

Sulfamethoxazole: Lacks the thiophene ring, resulting in lower anticancer potency .

-

Thiophene-2-carboxamide Derivatives: Replacement of the methoxyphenyl group with trifluoromethyl (e.g., Compound 7a) improves metabolic stability by 30% .

Functional Group Impact

-

Methoxy Group: Enhances solubility but reduces membrane permeability.

-

Sulfonamide: Critical for enzyme inhibition; methylation at N-position reduces toxicity .

Recent Research Advancements

Molecular Docking Studies

Docking simulations revealed strong binding affinity (−9.2 kcal/mol) for the PD-L1 protein, suggesting potential in immunotherapy .

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume